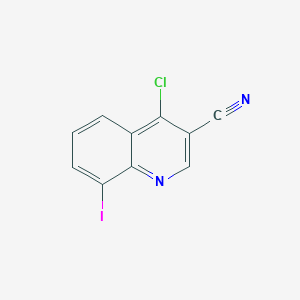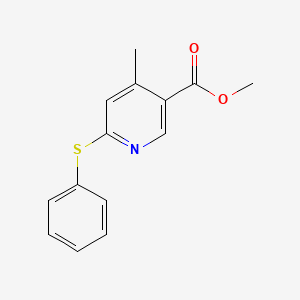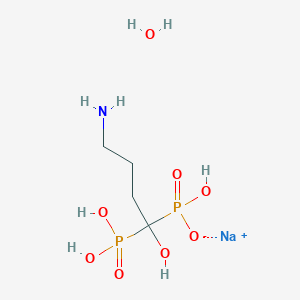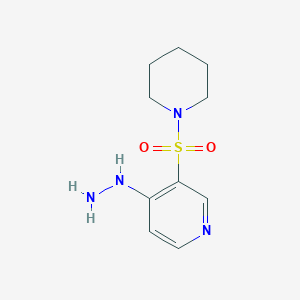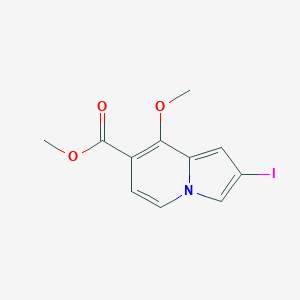
Methyl 2-iodo-8-methoxyindolizine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Methyl 2-iodo-8-methoxyindolizine-7-carboxylate typically involves the iodination of a methoxyindolizine precursor followed by esterification. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the indolizine ring . The esterification step can be achieved using methanol and an acid catalyst under reflux conditions . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 2-iodo-8-methoxyindolizine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the indolizine ring or the ester group.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2-iodo-8-methoxyindolizine-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for the synthesis of various bioactive molecules, including potential anti-inflammatory and anticancer agents.
Biological Studies: The compound is used in studies to understand the biological activity of indolizine derivatives.
Industrial Applications: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-iodo-8-methoxyindolizine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, indolizine derivatives have been shown to inhibit the cyclooxygenase-2 (COX-2) enzyme, which is involved in the inflammatory response . The compound may also interact with other molecular pathways, depending on its specific structure and functional groups .
Comparison with Similar Compounds
Methyl 2-iodo-8-methoxyindolizine-7-carboxylate can be compared with other indolizine derivatives, such as:
7-Methoxyindolizine Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.
Indomethacin Analogues: These compounds are designed to mimic the structure and activity of indomethacin, a well-known anti-inflammatory drug.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties .
Properties
Molecular Formula |
C11H10INO3 |
|---|---|
Molecular Weight |
331.11 g/mol |
IUPAC Name |
methyl 2-iodo-8-methoxyindolizine-7-carboxylate |
InChI |
InChI=1S/C11H10INO3/c1-15-10-8(11(14)16-2)3-4-13-6-7(12)5-9(10)13/h3-6H,1-2H3 |
InChI Key |
AMITUJLXSSJFRY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CN2C1=CC(=C2)I)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


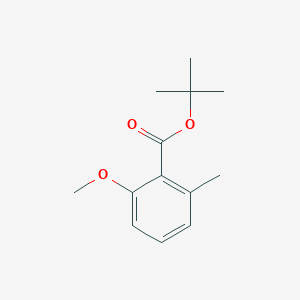
![7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile](/img/structure/B13007218.png)
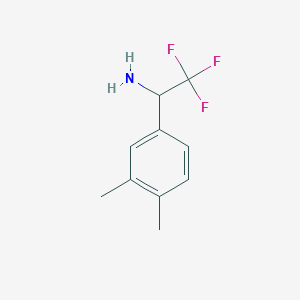
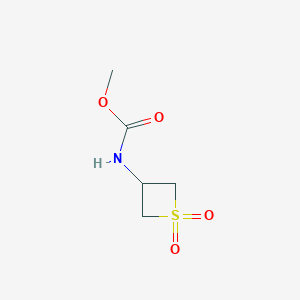
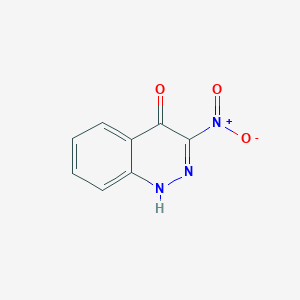
![5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-4-one](/img/structure/B13007226.png)
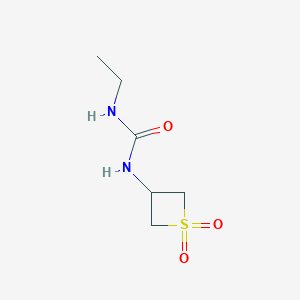
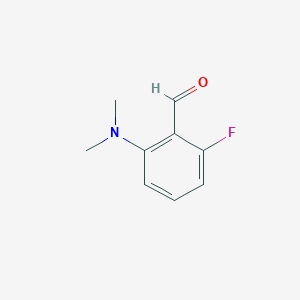
![2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutan-1-ol](/img/structure/B13007242.png)
